1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE
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Overview
Description
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science
Preparation Methods
The synthesis of 1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The introduction of the ethyl and ethylpropyl groups can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzimidazole ring are replaced by other groups using reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in medications targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with no substituents, used as a reference for studying the effects of different substituents on biological activity.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position, known for its antifungal properties.
5,6-Dimethyl-1H-benzimidazole: A compound with methyl groups at the 5 and 6 positions, used in the synthesis of vitamin B12 analogs.
1-Ethyl-2-methyl-1H-benzimidazole: A similar compound with an ethyl and a methyl group, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Biological Activity
1-Ethyl-2-(1-ethylpropyl)-1H-1,3-benzimidazole is a member of the benzimidazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an antimicrobial, antifungal, and anticancer agent. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C13H18N2, with a molecular weight of 218.30 g/mol. The structure consists of a benzimidazole core with ethyl and ethylpropyl substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing cellular responses such as apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays effective inhibition against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that the compound has potential as a therapeutic agent for treating infections caused by resistant strains.
Antifungal Activity
The antifungal properties of this compound have also been explored. It has shown promising activity against fungal pathogens:
Fungal Strain | MIC (µg/mL) |
---|---|
Aspergillus niger | 25 |
Candida glabrata | 50 |
Fusarium oxysporum | 20 |
These findings suggest that this compound could serve as a lead for the development of new antifungal agents.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 10 |
A549 (lung cancer) | 12 |
The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various benzimidazole derivatives, including this compound. The study concluded that the presence of specific alkyl groups significantly enhances biological activity compared to simpler benzimidazole structures.
Another research effort focused on optimizing the synthesis and testing of this compound against multidrug-resistant bacterial strains. The findings revealed that modifications to the ethyl and propyl substituents could further enhance antimicrobial potency.
Properties
IUPAC Name |
1-ethyl-2-pentan-3-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-4-11(5-2)14-15-12-9-7-8-10-13(12)16(14)6-3/h7-11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFNGKIXQNCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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